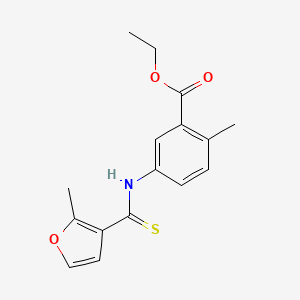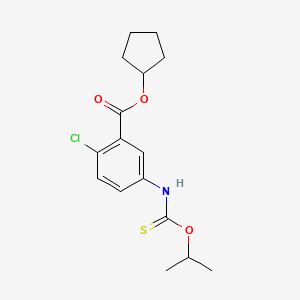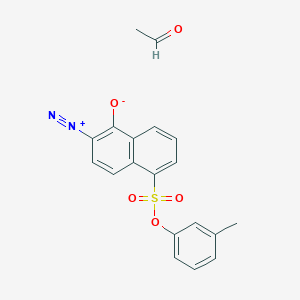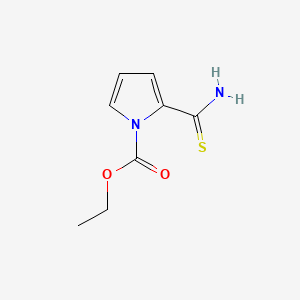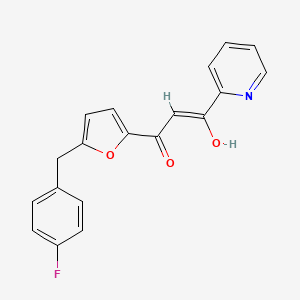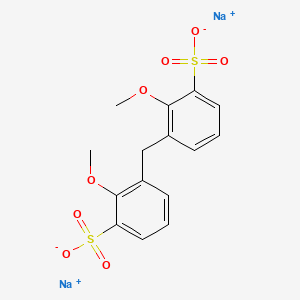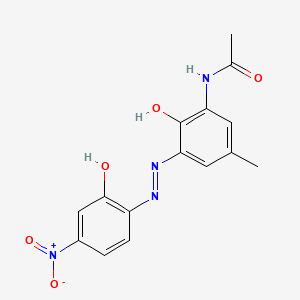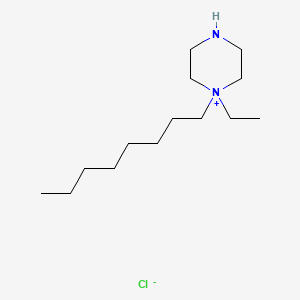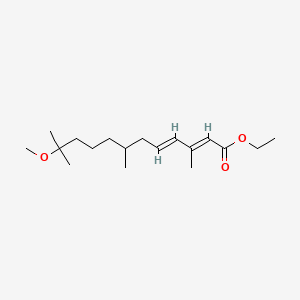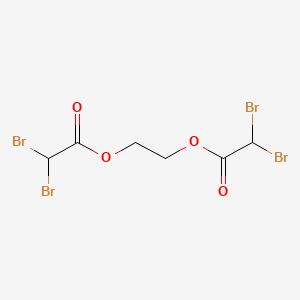
Ethylene bis(dibromoacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylene bis(dibromoacetate) is a chemical compound with the molecular formula C6H6Br4O4. It is an ester derived from dibromoacetic acid and ethylene glycol. This compound is known for its applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene bis(dibromoacetate) can be synthesized through the esterification of dibromoacetic acid with ethylene glycol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of ethylene bis(dibromoacetate) involves large-scale esterification processes. The reactants, dibromoacetic acid and ethylene glycol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then purified through distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Ethylene bis(dibromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Reduction Reactions: The compound can be reduced to form ethylene bis(acetate) by removing the bromine atoms.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Substitution: Ethylene bis(hydroxyacetate) and other derivatives.
Reduction: Ethylene bis(acetate).
Hydrolysis: Dibromoacetic acid and ethylene glycol.
Scientific Research Applications
Ethylene bis(dibromoacetate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethylene bis(dibromoacetate) involves its interaction with cellular components. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of various enzymatic activities. This interaction can disrupt cellular processes and lead to cell death, making it a potential candidate for antimicrobial and anticancer therapies .
Comparison with Similar Compounds
Ethylene bis(dibromoacetate) can be compared with other similar compounds, such as ethyl bromoacetate and ethylene bis(stearamide):
Properties
CAS No. |
94159-38-3 |
|---|---|
Molecular Formula |
C6H6Br4O4 |
Molecular Weight |
461.73 g/mol |
IUPAC Name |
2-(2,2-dibromoacetyl)oxyethyl 2,2-dibromoacetate |
InChI |
InChI=1S/C6H6Br4O4/c7-3(8)5(11)13-1-2-14-6(12)4(9)10/h3-4H,1-2H2 |
InChI Key |
ACQRIFFFFMCDGX-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)C(Br)Br)OC(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


